molecular formula C22H17FN2O3 B14862218 (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B14862218
M. Wt: 376.4 g/mol
InChI Key: FZNJSOCUXQJPSS-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, a furan ring, and a fluoro-substituted phenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the fluoro-substituted phenyl group and the furan ring. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods allow for efficient and scalable production, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromene derivatives, while reduction can produce various amine-containing compounds.

Scientific Research Applications

(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-bromo-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-iodo-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide

Uniqueness

The uniqueness of (2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide lies in its specific substitution pattern and the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C22H17FN2O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C22H17FN2O3/c1-14-11-16(23)8-9-19(14)25-22-18(12-15-5-2-3-7-20(15)28-22)21(26)24-13-17-6-4-10-27-17/h2-12H,13H2,1H3,(H,24,26)

InChI Key

FZNJSOCUXQJPSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NCC4=CC=CO4

Origin of Product

United States

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